3,5-Dimethylphenyl isothiocyanate 3,5-Dimethylphenyl isothiocyanate
Brand Name: Vulcanchem
CAS No.: 40046-30-8
VCID: VC3708276
InChI: InChI=1S/C9H9NS/c1-7-3-8(2)5-9(4-7)10-6-11/h3-5H,1-2H3
SMILES: CC1=CC(=CC(=C1)N=C=S)C
Molecular Formula: C9H9NS
Molecular Weight: 163.24 g/mol

3,5-Dimethylphenyl isothiocyanate

CAS No.: 40046-30-8

Cat. No.: VC3708276

Molecular Formula: C9H9NS

Molecular Weight: 163.24 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethylphenyl isothiocyanate - 40046-30-8

Specification

CAS No. 40046-30-8
Molecular Formula C9H9NS
Molecular Weight 163.24 g/mol
IUPAC Name 1-isothiocyanato-3,5-dimethylbenzene
Standard InChI InChI=1S/C9H9NS/c1-7-3-8(2)5-9(4-7)10-6-11/h3-5H,1-2H3
Standard InChI Key DSMXCADWIFIJEX-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)N=C=S)C
Canonical SMILES CC1=CC(=CC(=C1)N=C=S)C

Introduction

Chemical Structure and Basic Properties

3,5-Dimethylphenyl isothiocyanate is characterized by a benzene ring substituted with two methyl groups at positions 3 and 5, with an isothiocyanate functional group (-N=C=S) attached to the benzene ring. This arrangement gives the compound its distinctive chemical properties and reactivity profile .

Molecular Identification

The compound possesses several key identifiers that are useful for scientific reference and characterization:

Table 1: Molecular Identification Parameters of 3,5-Dimethylphenyl Isothiocyanate

ParameterValue
Molecular FormulaC₉H₉NS
Molecular Weight163.239 g/mol
CAS Registry Number40046-30-8
IUPAC Standard InChIInChI=1S/C9H9NS/c1-7-3-8(2)5-9(4-7)10-6-11/h3-5H,1-2H3
IUPAC Standard InChIKeyDSMXCADWIFIJEX-UHFFFAOYSA-N

The compound is also known by alternative nomenclature, including 1-isothiocyanato-3,5-dimethylbenzene , which follows a different naming convention but refers to the identical chemical entity.

Physical and Chemical Characteristics

Like many isothiocyanate compounds, 3,5-Dimethylphenyl isothiocyanate exhibits characteristic physical properties. The compound is known for its strong, pungent odor, which is a common trait among isothiocyanates . This olfactory profile is related to the highly reactive isothiocyanate functional group (-N=C=S), which is responsible for much of the compound's chemical behavior and biological activity.

Adductm/zPredicted CCS (Ų)
[M+H]⁺164.05286133.9
[M+Na]⁺186.03480147.4
[M+NH₄]⁺181.07940143.8
[M+K]⁺202.00874137.5
[M-H]⁻162.03830137.9
[M+Na-2H]⁻184.02025141.4
[M]⁺163.04503137.5
[M]⁻163.04613137.5

Chemical Reactivity and Synthesis

The isothiocyanate functional group in 3,5-Dimethylphenyl isothiocyanate is highly reactive, making this compound valuable in various chemical reactions and synthetic applications.

Reactivity Pattern

The reactivity of 3,5-Dimethylphenyl isothiocyanate is primarily determined by its isothiocyanate group. This functional group readily reacts with nucleophiles, particularly amines, thiols, and alcohols. These reactions typically result in the formation of thioureas, dithiocarbamates, and thiocarbamates, respectively.

The presence of two methyl groups at positions 3 and 5 on the benzene ring influences the electron density distribution in the molecule, potentially affecting its reactivity compared to unsubstituted phenyl isothiocyanate.

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 3,5-Dimethylphenyl isothiocyanate, it is valuable to compare it with related isothiocyanate compounds.

Structural Relatives

Several compounds share structural similarities with 3,5-Dimethylphenyl isothiocyanate but differ in the position or number of substituents on the benzene ring:

Table 3: Comparison of 3,5-Dimethylphenyl Isothiocyanate with Related Compounds

CompoundStructural DifferencePotential Impact on Properties
Phenyl isothiocyanateNo methyl groupsLess lipophilic, different electronic properties
4-Methylphenyl isothiocyanateSingle methyl group at position 4Different electronic distribution, altered reactivity
2,4-Dimethylphenyl isothiocyanateMethyl groups at positions 2 and 4Different steric hindrance profile, potentially altered reactivity
Phenethyl isothiocyanateDifferent carbon chain structureDifferent biological activity profile, including documented anticancer properties

The position and number of methyl groups on the aromatic ring can influence various properties including solubility, reactivity, and biological activity.

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